molecular formula C16H11Cl2N3OS2 B2525854 N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,4-DICHLOROBENZAMIDE CAS No. 393567-89-0

N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,4-DICHLOROBENZAMIDE

Cat. No.: B2525854
CAS No.: 393567-89-0
M. Wt: 396.3
InChI Key: DVMPAERKEJIGMC-UHFFFAOYSA-N
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Description

N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,4-DICHLOROBENZAMIDE is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a benzylsulfanyl group attached to a thiadiazole ring, which is further connected to a dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,4-DICHLOROBENZAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide. This reaction forms 5-mercapto-1,3,4-thiadiazole.

    Introduction of the Benzylsulfanyl Group: The 5-mercapto-1,3,4-thiadiazole is then reacted with benzyl chloride to introduce the benzylsulfanyl group, resulting in 5-(benzylsulfanyl)-1,3,4-thiadiazole.

    Formation of the Final Compound: The final step involves the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazole with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,4-DICHLOROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the dichlorobenzamide moiety, to form corresponding amines.

    Substitution: The chlorine atoms in the dichlorobenzamide moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its thiadiazole moiety.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,4-DICHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE: Similar structure but with an acetamide moiety instead of dichlorobenzamide.

    N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3,4-DIMETHYLBENZAMIDE: Similar structure but with a dimethylbenzamide moiety.

Uniqueness

N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,4-DICHLOROBENZAMIDE is unique due to the presence of the dichlorobenzamide moiety, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS2/c17-11-6-7-12(13(18)8-11)14(22)19-15-20-21-16(24-15)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMPAERKEJIGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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